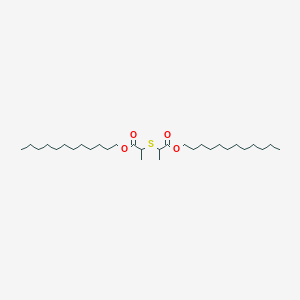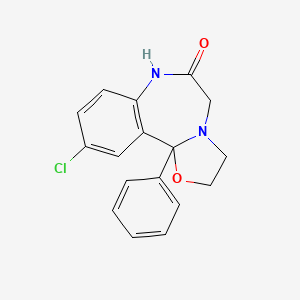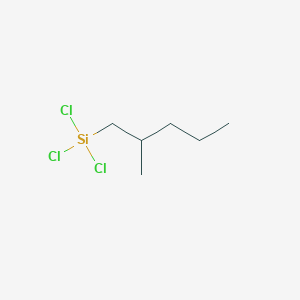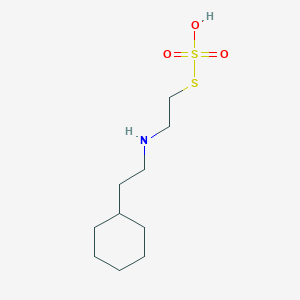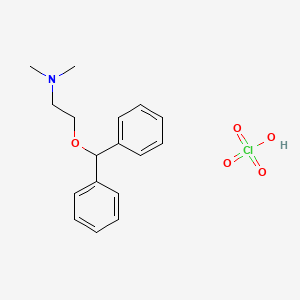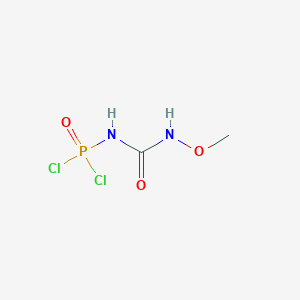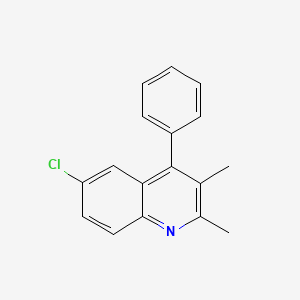
6-Chloro-2,3-dimethyl-4-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,3-dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential as an antiparasitic agent and has been studied for its various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethyl-4-phenylquinoline can be achieved through several methods. One notable method involves the copper-promoted cyclization of benzylic azides and internal alkynes. This reaction features a broad substrate scope, high product yields, and excellent regioselectivity. The reaction mechanism involves the rearrangement of benzylic azide to N-arylimine (Schmidt reaction) followed by intermolecular [4 + 2] cycloaddition with internal alkynes .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Pfitzinger, Skraup, Friedlander, Doebner von Miller, and Conrad-Limbach reactions. These methods, however, may require harsh reaction conditions and have limited substrate scope .
化学反应分析
Types of Reactions
6-Chloro-2,3-dimethyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ under oxidative conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
科学研究应用
6-Chloro-2,3-dimethyl-4-phenylquinoline has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in transition metal complexes for organic synthesis.
Biology: Investigated for its antiparasitic properties.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 6-chloro-2,3-dimethyl-4-phenylquinoline involves its interaction with specific molecular targets. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite. The exact molecular pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
3,4-Diphenylquinolin-2(1H)-one: A p38αMAP kinase inhibitor.
4-Chloro-6,8-dimethyl-2-phenylquinoline: Another quinoline derivative with similar structural features
Uniqueness
6-Chloro-2,3-dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antiparasitic agent sets it apart from other quinoline derivatives .
属性
CAS 编号 |
22609-11-6 |
|---|---|
分子式 |
C17H14ClN |
分子量 |
267.8 g/mol |
IUPAC 名称 |
6-chloro-2,3-dimethyl-4-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-12(2)19-16-9-8-14(18)10-15(16)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI 键 |
LCDRXSVULKINQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
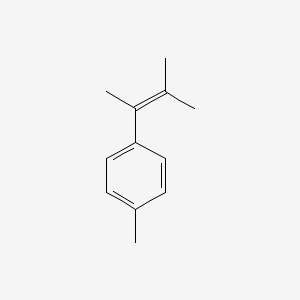
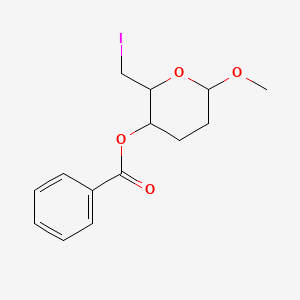
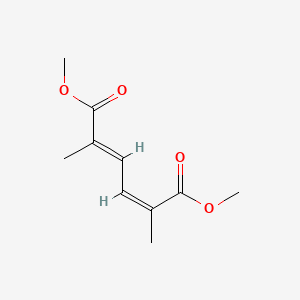
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
